Cas no 2228569-38-6 (tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate)

tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate
- EN300-1898605
- 2228569-38-6
- tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate
-
- Inchi: 1S/C11H22N2O3/c1-8(16-12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
- InChI Key: GPNZLVTUZMARLO-UHFFFAOYSA-N
- SMILES: O(C(C)C1CCCN1C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 230.16304257g/mol
- Monoisotopic Mass: 230.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.8Ų
- XLogP3: 1.2
tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898605-0.05g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1898605-2.5g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1898605-0.25g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1898605-10g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1898605-0.1g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1898605-10.0g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1898605-5.0g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1898605-1.0g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1898605-1g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1898605-0.5g |
tert-butyl 2-[1-(aminooxy)ethyl]pyrrolidine-1-carboxylate |
2228569-38-6 | 0.5g |
$1221.0 | 2023-09-18 |
tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate Related Literature
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate
Research Brief on tert-Butyl 2-1-(Aminooxy)ethylpyrrolidine-1-carboxylate (CAS: 2228569-38-6): Recent Advances and Applications
The compound tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate (CAS: 2228569-38-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and bioconjugation. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanisms, and potential therapeutic uses. The compound's unique structural features, including the aminooxy and pyrrolidine moieties, make it a valuable intermediate in the development of novel pharmaceuticals and bioconjugates.
Recent studies have focused on optimizing the synthesis of tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a streamlined synthetic route that reduces byproduct formation and enhances scalability. The method involves a multi-step process starting from commercially available pyrrolidine derivatives, followed by Boc protection and aminooxy functionalization. The improved synthesis has facilitated broader application of this compound in high-throughput screening and combinatorial chemistry.
One of the most promising applications of tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate is in the field of antibody-drug conjugates (ADCs). Its aminooxy group enables efficient and site-specific conjugation to carbonyl-containing linkers, a feature that has been exploited in the development of next-generation ADCs with enhanced stability and therapeutic efficacy. A recent preclinical study demonstrated that ADCs incorporating this compound exhibited superior pharmacokinetic profiles compared to traditional maleimide-based conjugates, suggesting potential for clinical translation.
Beyond ADCs, this compound has shown utility in small molecule drug development. Researchers have utilized it as a key building block in the synthesis of protease inhibitors, particularly targeting SARS-CoV-2 main protease. The pyrrolidine scaffold provides optimal geometry for binding to the protease active site, while the aminooxy group allows for further structural diversification. Preliminary in vitro data indicate potent inhibitory activity against viral replication, though further optimization is needed to improve selectivity and reduce off-target effects.
The compound's mechanism of action has been investigated using advanced biophysical techniques. X-ray crystallography studies have revealed that derivatives of tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate can induce conformational changes in target proteins, potentially explaining their enhanced binding affinity. Molecular dynamics simulations further support these findings, showing stable interactions with key amino acid residues in various enzyme active sites.
Future research directions for this compound include exploration of its applications in targeted drug delivery systems and as a tool compound for chemical biology studies. Its ability to form stable oxime linkages under physiological conditions makes it particularly attractive for developing stimuli-responsive drug carriers. Additionally, the compound's modular structure allows for facile incorporation of imaging moieties, enabling its use in theranostic applications. As synthetic methodologies continue to advance and biological understanding deepens, tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate is poised to play an increasingly important role in bridging chemical synthesis with biological applications.
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